1-(3-Azidopropyl)pyrrolidine;hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-(3-Azidopropyl)pyrrolidine;hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the stereogenicity of carbons in the pyrrolidine ring .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of this compound is characterized by the presence of this pyrrolidine ring . The molecule’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, can undergo various chemical reactions. For instance, 3-chloro-1-aryl pyrrolidine-2,5-diones were found to inhibit hCA I and hCA II with higher or comparable activity than the reference hCA inhibitor acetazolamide .Physical and Chemical Properties Analysis
This compound has a molecular formula of C7H15ClN4 and a molecular weight of 190.67. More detailed physical and chemical properties may require specific experimental measurements.Mechanism of Action
Safety and Hazards
Safety data sheets indicate that 1-(3-Azidopropyl)pyrrolidine;hydrochloride is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate protective equipment and precautions .
Properties
IUPAC Name |
1-(3-azidopropyl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c8-10-9-4-3-7-11-5-1-2-6-11;/h1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILRPESUGKSTBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN=[N+]=[N-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-96-4 | |
Record name | Pyrrolidine, 1-(3-azidopropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.